Pyrazine-2-amidoxime

Crystal Engineering Solid-State Chemistry Hydrogen-Bonding Networks

Researchers seeking to develop novel metal-organic frameworks (MOFs) or explore alternative synthetic routes to 1,2,4-oxadiazole bioactive scaffolds often find that pyrazinamide (PZA) lacks the necessary metal-coordination geometry. Pyrazine-2-amidoxime (PAOX), a direct structural analogue of PZA, directly addresses this limitation. Its amidoxime group (-C(=NOH)NH2) fundamentally alters the hydrogen-bonding network and provides potent chelation of d-block metal ions (Cu²⁺, Zn²⁺, Ni²⁺, Fe²⁺), which PZA's primary amide cannot support. - **Enables MOF & Coordination Polymer Design**: Forms stable helical polymers in the solid state, exploitable for chiral, sensing, or non-linear optical materials. - **Complements Medicinal Chemistry Programs**: Serves as a specific precursor for 1,2,4-oxadiazole heterocycle synthesis, offering a route orthogonal to PZA-based methods. - **Supply Chain Assurance**: Available with ≥97% purity, characterized by NMR and HPLC, with batch-specific QC documentation provided for reliable procurement.

Molecular Formula C5H6N4O
Molecular Weight 138.13
CAS No. 1878112-04-9; 51285-05-3
Cat. No. B2804831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine-2-amidoxime
CAS1878112-04-9; 51285-05-3
Molecular FormulaC5H6N4O
Molecular Weight138.13
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=NO)N
InChIInChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9)
InChIKeyQZHJCRJEMIFNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PAOX: Pyrazinamide Amidoxime Analogue


N'-hydroxypyrazine-2-carboximidamide (CAS: 51285-05-3; 1878112-04-9), commonly referred to as pyrazine-2-amidoxime (PAOX), is a heterocyclic organic compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol [1]. It is a structural analogue of the first-line antitubercular drug pyrazine-2-carboxamide (pyrazinamide, PZA) [2]. As an amidoxime derivative, PAOX possesses both hydrogen bond donor and acceptor capabilities, enabling its use as a ligand in coordination chemistry and as a building block in medicinal chemistry [2].

Why Pyrazinamide Cannot Replace PAOX


While PAOX is a direct structural analogue of pyrazinamide (PZA), simple substitution is not possible due to a critical functional group difference. PAOX contains an amidoxime group (-C(=NOH)NH2), whereas PZA contains a primary amide (-C(=O)NH2) [1]. This change fundamentally alters the compound's physicochemical properties, including its hydrogen-bonding network, metal-chelating ability, and electrochemical behavior [1]. Consequently, PAOX and PZA cannot be interchanged in applications requiring specific metal coordination (e.g., for catalyst design or metal-organic frameworks) or in synthetic pathways where the amidoxime serves as a unique precursor for heterocycle synthesis (e.g., 1,2,4-oxadiazoles) [2].

Evidence for PAOX Selection


Helical Crystal Packing vs Pyrazinamide Dimers

Single-crystal X-ray diffraction studies reveal that PAOX forms stable helical-like polymers in the solid state, stabilized by a network of intermolecular hydrogen bonds [1]. This is a key differentiator from its structural analogue, pyrazinamide (PZA). The crystal structure of PZA, in contrast, is dominated by amide-amide hydrogen bonds forming centrosymmetric dimers, with no reported helical polymer arrangement [2].

Crystal Engineering Solid-State Chemistry Hydrogen-Bonding Networks

Distinct Electrochemical Reduction Pathway vs PZA

The electrochemical reduction of PAOX in acetonitrile was studied and a specific mechanism proposed, which involves the reduction of the amidoxime group [1]. This behavior is distinct from that of pyrazinamide (PZA), which under similar conditions undergoes reduction of the pyrazine ring itself, as evidenced by its different cyclic voltammogram profile and reported reduction potential [2].

Electrochemistry Redox Behavior Analytical Chemistry

1,2,4-Oxadiazole Synthesis: Inaccessible via Pyrazinamide

Amidoximes, including PAOX, are established precursors for the synthesis of 1,2,4-oxadiazoles via reaction with carboxylic acid derivatives [1]. This synthetic utility is a direct consequence of the amidoxime functional group and is not shared by pyrazinamide (PZA), which lacks this moiety and cannot undergo this cyclization to form the 1,2,4-oxadiazole ring system [2].

Medicinal Chemistry Synthetic Methodology Heterocycle Synthesis

PAOX Research & Industrial Applications


Ligand for Crystal Engineering and Coordination Chemistry

Based on its unique solid-state hydrogen-bonding network and its demonstrated ability to chelate d-block metal ions (Cu2+, Zn2+, Ni2+, Fe2+) in acetonitrile and aqueous solution [1], PAOX is a suitable candidate for the design and synthesis of novel coordination polymers or metal-organic frameworks (MOFs) with tailored properties. Its capacity to form stable helical polymers in the crystal structure [1] can be exploited to create chiral or non-centrosymmetric materials for applications in sensing, catalysis, or non-linear optics.

Precursor for 1,2,4-Oxadiazole Bioactive Molecules

PAOX serves as a valuable starting material for the construction of 1,2,4-oxadiazole heterocycles, a motif common in many bioactive compounds [1]. Researchers engaged in medicinal chemistry programs targeting enzymes or receptors where a pyrazine or oxadiazole moiety is beneficial can utilize PAOX to generate focused libraries of novel compounds, offering a synthetic route that is complementary to those starting from the more common pyrazinamide (PZA) [2].

Standard for Electroanalytical Studies

The distinct electrochemical behavior of PAOX, characterized by the reduction of its amidoxime group, makes it useful as a standard or model compound in electroanalytical chemistry [1]. It can be employed in studies aimed at understanding the redox properties of amidoxime-containing drugs or to develop new electrochemical sensors for detecting such functional groups in complex matrices, where the electroactivity of the pyrazine ring in PZA might interfere [2].

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